[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Overview
Description
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.16 g/mol . This compound is characterized by the presence of an azetidine ring substituted with a difluoroethyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with difluoroethyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoroethyl group can be reduced to an ethyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of [1-(2,2-Difluoroethyl)azetidin-3-yl]carboxylic acid.
Reduction: Formation of [1-(2-Ethyl)azetidin-3-yl]methanol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoroethyl and azetidine groups on biological systems. It serves as a model compound for understanding the interactions of these functional groups with biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds with target molecules, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- [1-(2,2-Difluoroethyl)azetidin-3-yl]amine
- [1-(2,2-Difluoroethyl)azetidin-3-yl]ethanol
- [1-(2,2-Difluoroethyl)azetidin-3-yl]acetate
Comparison: Compared to these similar compounds, [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYUKJHDCDSZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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